molecular formula C13H11N3O5 B080220 N-(3-methoxyphenyl)-2,4-dinitroaniline CAS No. 14038-09-6

N-(3-methoxyphenyl)-2,4-dinitroaniline

Cat. No. B080220
CAS RN: 14038-09-6
M. Wt: 289.24 g/mol
InChI Key: WQUJWAFXGOBBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-methoxyphenyl)-2,4-dinitroaniline, commonly known as Metolachlor, is a widely used herbicide that belongs to the family of chloroacetanilide herbicides. It is commonly used to control weeds in various crops such as corn, soybeans, cotton, and peanuts. Metolachlor is known for its selective weed control and its ability to provide long-lasting residual activity in the soil.

Scientific Research Applications

Metolachlor has been extensively studied for its applications in weed control. It has been found to be effective in controlling a wide range of weeds, including annual grasses and broadleaf weeds. Metolachlor is also being studied for its potential use in the treatment of cancer. Research has shown that Metolachlor has cytotoxic effects on cancer cells and may be a potential candidate for chemotherapy.

Mechanism Of Action

Metolachlor works by inhibiting the growth of weeds. It does this by interfering with the synthesis of fatty acids, which are essential for plant growth. Metolachlor works by inhibiting the enzyme acetyl-CoA carboxylase, which is involved in the synthesis of fatty acids. This results in the accumulation of toxic intermediates, which eventually leads to the death of the weed.

Biochemical And Physiological Effects

Metolachlor has been shown to have low toxicity to mammals, birds, and fish. However, it can be toxic to aquatic organisms and should be used with caution near waterways. Metolachlor has been found to have a low potential for bioaccumulation in the environment.

Advantages And Limitations For Lab Experiments

Metolachlor is widely used in laboratory experiments to study the effects of herbicides on plant growth. It is a selective herbicide, which means that it only targets certain types of weeds, making it useful for studying the effects of herbicides on specific plant species. However, one limitation of using Metolachlor in laboratory experiments is that it can be difficult to control the amount of herbicide that is applied to the plants.

Future Directions

There are several future directions for the research on Metolachlor. One potential area of research is the development of new formulations of Metolachlor that are more environmentally friendly. Another area of research is the study of the potential use of Metolachlor in the treatment of cancer. Further research is needed to determine the safety and efficacy of Metolachlor as a cancer treatment.
Conclusion:
In conclusion, Metolachlor is a widely used herbicide that has many scientific research applications. It works by inhibiting the growth of weeds by interfering with the synthesis of fatty acids. Metolachlor has low toxicity to mammals, birds, and fish, but can be toxic to aquatic organisms. It is useful in laboratory experiments for studying the effects of herbicides on plant growth, but can be difficult to control the amount of herbicide that is applied to the plants. There are several future directions for the research on Metolachlor, including the development of new formulations and the study of its potential use in the treatment of cancer.

Synthesis Methods

Metolachlor is synthesized through a process called nitration. The first step in the synthesis of Metolachlor involves the nitration of 3-methoxyaniline to form 3-methoxy-4-nitroaniline. The second step involves the reaction of 3-methoxy-4-nitroaniline with chloroacetyl chloride to form Metolachlor.

properties

CAS RN

14038-09-6

Product Name

N-(3-methoxyphenyl)-2,4-dinitroaniline

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2,4-dinitroaniline

InChI

InChI=1S/C13H11N3O5/c1-21-11-4-2-3-9(7-11)14-12-6-5-10(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3

InChI Key

WQUJWAFXGOBBCX-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC(=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Pictograms

Corrosive; Irritant

synonyms

2,4-Dinitro-3'-methoxydiphenylamine

Origin of Product

United States

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